molecular formula C20H20N4O3S B11285384 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11285384
M. Wt: 396.5 g/mol
InChI Key: HQRFGSMBNPVXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone is a complex organic compound that features a combination of benzodioxole, piperazine, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with thiophene and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before being combined in the final coupling reaction. The process is optimized for yield and purity, with careful control of reaction temperatures, pressures, and times to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the methanone moiety, resulting in amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its applications may extend to the fields of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]ethanone: Similar structure but with an ethyl group instead of a methanone group.

Uniqueness

The uniqueness of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C20H20N4O3S/c25-20(16-11-15(21-22-16)19-2-1-9-28-19)24-7-5-23(6-8-24)12-14-3-4-17-18(10-14)27-13-26-17/h1-4,9-11H,5-8,12-13H2,(H,21,22)

InChI Key

HQRFGSMBNPVXGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NNC(=C4)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.